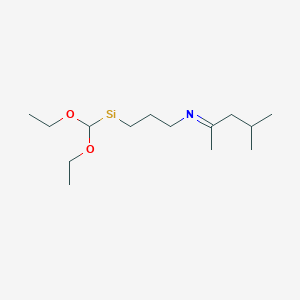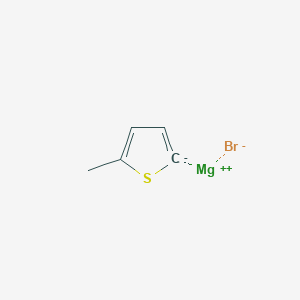
Fluoro(dimethyl)(oct-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(dimethyl)(oct-1-yn-1-yl)silane is a chemical compound with the molecular formula C₁₀H₁₉FSi It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and an oct-1-yn-1-yl group
Méthodes De Préparation
The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: The triple bond in the oct-1-yn-1-yl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Fluoro(dimethyl)(oct-1-yn-1-yl)silane can be compared with other similar compounds such as:
- Dimethylfluoro(1-octynyl)silane
- Trimethylfluorosilane
- Fluorotrimethylsilane
These compounds share similar structural features but differ in the number and type of substituents on the silicon atom. This compound is unique due to the presence of the oct-1-yn-1-yl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
665012-70-4 |
|---|---|
Formule moléculaire |
C10H19FSi |
Poids moléculaire |
186.34 g/mol |
Nom IUPAC |
fluoro-dimethyl-oct-1-ynylsilane |
InChI |
InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3 |
Clé InChI |
ZTRQUASAUNMDBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#C[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


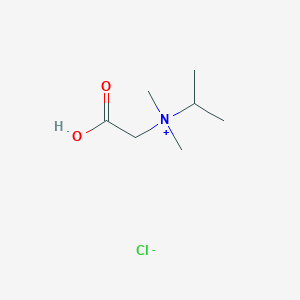
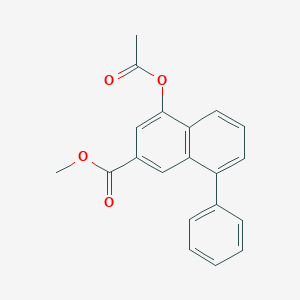
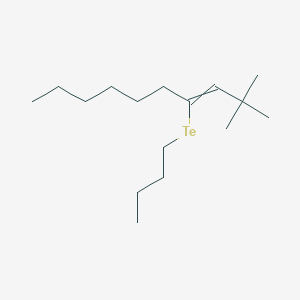
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)


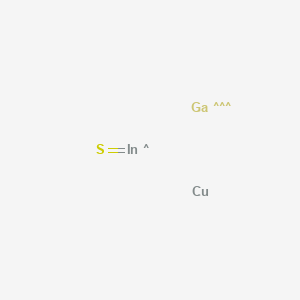
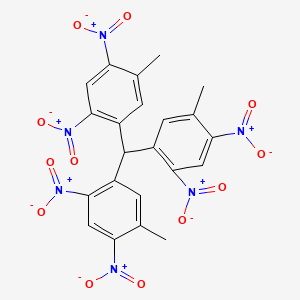
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
